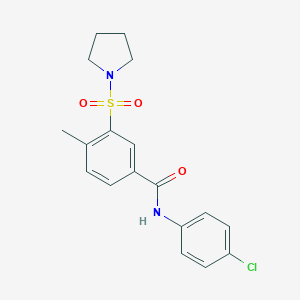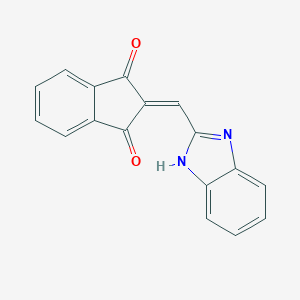
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal (HPG) axis, which regulates the production of reproductive hormones in animals. N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has been shown to increase the expression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), leading to an increase in testosterone production in male animals. This effect has been attributed to the activation of the G protein-coupled receptor 120 (GPR120) and the subsequent activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has been shown to have various biochemical and physiological effects on animals, including an increase in growth and feed intake, an increase in testosterone production, and an improvement in immune function. N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects on various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several advantages for use in lab experiments, including its low toxicity, high purity, and ease of synthesis. However, N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine also has some limitations, including its limited solubility in water and its potential to interact with other chemicals in the experimental system, leading to unintended effects.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. In agriculture, N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine could be further studied for its effects on different species of aquatic animals and its potential to reduce the environmental impact of aquaculture. In medicine, N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine could be further investigated for its potential therapeutic effects on other diseases and its safety profile in humans. In material science, N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine could be utilized as a building block for the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can be synthesized through a simple and efficient method that involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-amino-3,3-dimethylbutanoic acid in the presence of a base. This method has been optimized to yield N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine in high purity and yield, making it a cost-effective option for large-scale production.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has been shown to enhance the growth and feed intake of aquatic animals, such as fish and shrimp, making it a promising feed additive. In medicine, N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has been investigated for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has been utilized as a building block for the synthesis of novel materials with unique properties.
Propriétés
Nom du produit |
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-4-10(2)12(7-9)13-11-5-6-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |
Clé InChI |
UICWHXHAKQKZOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2CS(=O)(=O)C=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC2CS(=O)(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)





